1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]
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Overview
Description
1,1’-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one] is a complex organic compound featuring a pyridine ring substituted at the 2 and 6 positions with 3-(2-hydroxyanilino)but-2-en-1-one groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one] typically involves the reaction of pyridine-2,6-dicarboxaldehyde with 2-hydroxyaniline under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or ethers depending on the substituent.
Scientific Research Applications
1,1’-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1,1’-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one] involves its ability to chelate metal ions through its nitrogen and oxygen atoms. This chelation can inhibit the activity of metalloenzymes or alter the redox state of metal ions, thereby affecting various biochemical pathways. The compound can also interact with proteins and nucleic acids, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Pyridine-2,6-diyl)bis(3-methylimidazolium) Dibromide: A similar compound with imidazolium groups instead of hydroxyanilino groups.
1,1’-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene): Features benzyl groups and is used as a ligand in coordination chemistry.
Uniqueness
1,1’-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one] is unique due to its combination of hydroxyl and anilino groups, which provide distinct electronic and steric properties. This makes it particularly useful in applications requiring specific metal coordination or redox properties.
Properties
CAS No. |
89985-50-2 |
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Molecular Formula |
C25H23N3O4 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-(2-hydroxyanilino)-1-[6-[3-(2-hydroxyanilino)but-2-enoyl]pyridin-2-yl]but-2-en-1-one |
InChI |
InChI=1S/C25H23N3O4/c1-16(26-18-8-3-5-12-22(18)29)14-24(31)20-10-7-11-21(28-20)25(32)15-17(2)27-19-9-4-6-13-23(19)30/h3-15,26-27,29-30H,1-2H3 |
InChI Key |
USAFEOJLDCJABY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=NC(=CC=C1)C(=O)C=C(C)NC2=CC=CC=C2O)NC3=CC=CC=C3O |
Origin of Product |
United States |
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